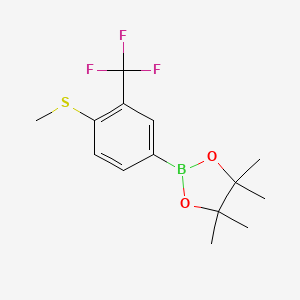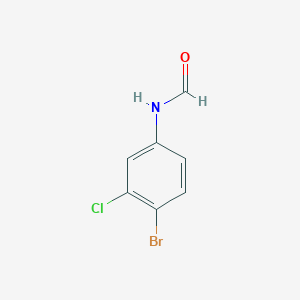
4-Methylthio-3-(trifluoromethyl)phenylboronic acid pinacol ester
Vue d'ensemble
Description
4-Methylthio-3-(trifluoromethyl)phenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C14H18BF3O2S and its molecular weight is 318.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
The compound, being a boronic ester, is likely to participate in reactions such as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
Protodeboronation is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation , a valuable transformation in organic synthesis.
Result of Action
The result of the compound’s action would depend on the specific reaction it’s involved in. For instance, in the case of Suzuki-Miyaura cross-coupling, the result would be the formation of a new carbon-carbon bond .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be between 2-8°C , indicating that temperature can affect its stability. Additionally, the compound’s reactivity may be influenced by the pH and the presence of other substances in the reaction environment.
Analyse Biochimique
Biochemical Properties
4-Methylthio-3-(trifluoromethyl)phenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic ester with palladium catalysts, facilitating the transfer of organic groups from boron to palladium. The compound interacts with various enzymes and proteins, including those involved in oxidative addition and transmetalation processes. These interactions are crucial for the successful formation of new chemical bonds, highlighting the compound’s importance in synthetic chemistry .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in chemical synthesis rather than direct biological activity. Its influence on cell function can be observed in the context of its use in drug development and medicinal chemistry. The compound can impact cell signaling pathways and gene expression by facilitating the synthesis of bioactive molecules that interact with cellular targets. These synthesized molecules can modulate cellular metabolism and other vital processes, demonstrating the compound’s indirect effects on cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with palladium catalysts. The compound undergoes oxidative addition, where palladium donates electrons to form a new Pd-C bond. This is followed by transmetalation, where the organic group is transferred from boron to palladium. These steps are essential for the successful execution of Suzuki-Miyaura coupling reactions, enabling the formation of complex organic molecules. The compound’s ability to facilitate these reactions underscores its significance in synthetic organic chemistry .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors influencing its effectiveness. The compound is generally stable under standard storage conditions, but its reactivity can diminish over time if exposed to moisture or air. Long-term studies have shown that the compound maintains its reactivity for extended periods when stored properly, ensuring its reliability in synthetic applications. The temporal effects on cellular function are primarily observed through the stability of the synthesized molecules rather than the compound itself .
Dosage Effects in Animal Models
The effects of this compound in animal models are typically evaluated in the context of the bioactive molecules synthesized using this compound. Different dosages can influence the efficacy and toxicity of these molecules. High doses of the synthesized compounds may exhibit toxic effects, while lower doses may be therapeutically beneficial. The compound itself is not directly administered to animal models, but its role in synthesizing bioactive molecules highlights its importance in pharmacological studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role in chemical synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. These interactions are crucial for the successful execution of Suzuki-Miyaura coupling reactions, enabling the synthesis of complex organic molecules. The compound’s involvement in these metabolic pathways underscores its significance in synthetic organic chemistry .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily related to its use in chemical synthesis. The compound is typically introduced into reaction mixtures where it interacts with palladium catalysts and other reagents. Its distribution within the reaction environment is crucial for the successful execution of Suzuki-Miyaura coupling reactions. The compound’s transport and distribution are influenced by factors such as solubility and reactivity .
Subcellular Localization
The subcellular localization of this compound is not directly relevant to its role in chemical synthesis. The synthesized molecules using this compound may exhibit specific subcellular localization patterns. These patterns are influenced by targeting signals and post-translational modifications that direct the molecules to specific compartments or organelles. The compound’s role in facilitating the synthesis of these molecules highlights its importance in synthetic organic chemistry .
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-methylsulfanyl-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2S/c1-12(2)13(3,4)20-15(19-12)9-6-7-11(21-5)10(8-9)14(16,17)18/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIUFEKEWFJLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B3284100.png)









![2-[Bis(1,1-dimethylethyl)phosphino]-N,N-diethyl-benzamide](/img/structure/B3284171.png)
![Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B3284175.png)
